molecular formula C11H14N2O B3078924 1-(4-Methylpyridin-2-yl)piperidin-4-one CAS No. 1057282-71-9

1-(4-Methylpyridin-2-yl)piperidin-4-one

Cat. No. B3078924
CAS RN: 1057282-71-9
M. Wt: 190.24 g/mol
InChI Key: VXTYUQUSFOIYPG-UHFFFAOYSA-N
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Description

“1-(4-Methylpyridin-2-yl)piperidin-4-one” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, 3-methyl-2-(4’-aryl)-6-phenylpiperidin-4-ones are synthesized by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring via a single bond . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions. For instance, thiosemicarbazone derivatives of piperidin-4-one are synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 192.258 Da, and its monoisotopic mass is 192.126266 Da .

Scientific Research Applications

  • Conformational Analysis and Crystal Structure Studies : The conformation of the piperidin ring in similar compounds has been a subject of study. For example, a study focused on the conformation and crystal structure of a related compound, exploring its solid and solution conformations, thermal stability, and phase transitions (Ribet et al., 2005).

  • Intermediate in Synthesis Processes : Derivatives of 1-(4-Methylpyridin-2-yl)piperidin-4-one have been used as intermediates in the synthesis of other compounds. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a derivative, was synthesized from 2-amino-4-methylpyridine (Shen Li, 2012).

  • Structural Studies for Drug Development : Some studies have focused on the crystal structures of compounds with similar structures, particularly those active against dopamine D2 and serotonin 5-HT1A receptors, which are important in drug development (Ullah et al., 2015).

  • Synthesis of α-Aminophosphonates : Derivatives of this compound have been used in the synthesis of α-aminophosphonates, which were characterized by various spectroscopic methods and showed insecticidal activities (Jiang et al., 2013).

  • Molecular and Crystal Structures in Hydroxy Derivatives : The molecular and crystal structures of hydroxy derivatives of hydropyridine, which include similar compounds, have been studied to understand the influence of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

  • Exploring Intramolecular Bonds : Research has explored the formation of intramolecular B-N bonds and their impact on the reactivity of compounds, including those related to this compound (Körte et al., 2015).

  • Antimycobacterial Activities : Some derivatives have been synthesized and evaluated for their antimycobacterial activities, showing promise in this area of medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

  • Discovery of Spiro-piperidin-4-ones : An atom economic and stereoselective synthesis of spiro-piperidin-4-ones was developed, which included the study of compounds similar to this compound. These compounds exhibited in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).

Safety and Hazards

While specific safety and hazard information for “1-(4-Methylpyridin-2-yl)piperidin-4-one” is not available, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(4-Methylpyridin-2-yl)piperidin-4-one”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-methylpyridin-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-2-5-12-11(8-9)13-6-3-10(14)4-7-13/h2,5,8H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYUQUSFOIYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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